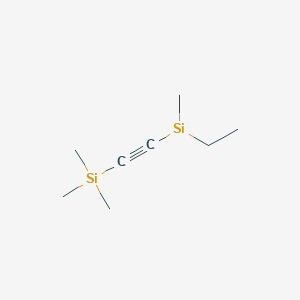![molecular formula C20H21NO2S B12545790 4-Methyl-N-[1-(naphthalen-2-yl)propyl]benzene-1-sulfonamide CAS No. 652155-30-1](/img/structure/B12545790.png)
4-Methyl-N-[1-(naphthalen-2-yl)propyl]benzene-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-N-[1-(naphthalen-2-yl)propyl]benzene-1-sulfonamide is an organic compound with the molecular formula C17H17NO2S. This compound is part of the sulfonamide family, which is known for its diverse applications in medicinal chemistry and industrial processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-N-[1-(naphthalen-2-yl)propyl]benzene-1-sulfonamide typically involves a multi-step process:
Friedel-Crafts Acylation: This step introduces the propyl group to the benzene ring. The reaction is carried out using an acyl chloride and a Lewis acid catalyst, such as aluminum chloride.
Naphthalene Attachment: The final step involves the attachment of the naphthalene moiety through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.
化学反応の分析
Types of Reactions
4-Methyl-N-[1-(naphthalen-2-yl)propyl]benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Produces sulfonic acids.
Reduction: Yields amines.
Substitution: Results in various substituted sulfonamides depending on the nucleophile used.
科学的研究の応用
4-Methyl-N-[1-(naphthalen-2-yl)propyl]benzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antimicrobial properties and potential use in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 4-Methyl-N-[1-(naphthalen-2-yl)propyl]benzene-1-sulfonamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound binds to the active site of enzymes, inhibiting their activity. This is particularly relevant in its antimicrobial action, where it inhibits bacterial enzymes.
Pathways Involved: The compound affects metabolic pathways by disrupting enzyme function, leading to the inhibition of bacterial growth and proliferation.
類似化合物との比較
Similar Compounds
- 4-Methyl-N-(prop-2-yn-1-yl)benzenesulfonamide
- 4-Methyl-N-(1-methyl-2-oxo-2-piperidin-1-yl-ethyl)-benzenesulfonamide
- 4-Methoxy-N-(prop-2-yn-1-yl)benzene-1-sulfonamide
Uniqueness
4-Methyl-N-[1-(naphthalen-2-yl)propyl]benzene-1-sulfonamide is unique due to its specific structural features, such as the naphthalene moiety, which imparts distinct chemical and biological properties. This structural uniqueness allows it to interact differently with molecular targets compared to other sulfonamides .
特性
CAS番号 |
652155-30-1 |
|---|---|
分子式 |
C20H21NO2S |
分子量 |
339.5 g/mol |
IUPAC名 |
4-methyl-N-(1-naphthalen-2-ylpropyl)benzenesulfonamide |
InChI |
InChI=1S/C20H21NO2S/c1-3-20(18-11-10-16-6-4-5-7-17(16)14-18)21-24(22,23)19-12-8-15(2)9-13-19/h4-14,20-21H,3H2,1-2H3 |
InChIキー |
VVGTVKCYNWXNSL-UHFFFAOYSA-N |
正規SMILES |
CCC(C1=CC2=CC=CC=C2C=C1)NS(=O)(=O)C3=CC=C(C=C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


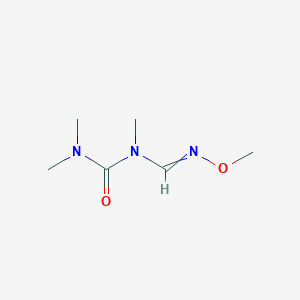
![2-{(E)-[(4-Methoxyphenyl)imino]methyl}-4-[2-(1,3-thiazol-2-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B12545721.png)
![Furo[3,4-c]pyridin-3(1H)-one, 4-methoxy-1,1-dimethyl-](/img/structure/B12545722.png)
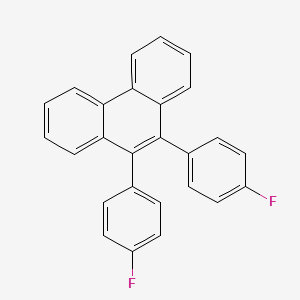
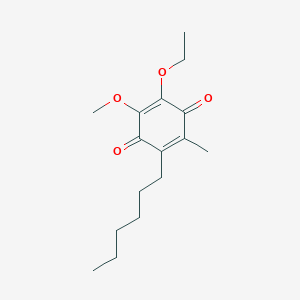
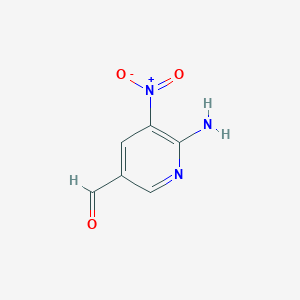
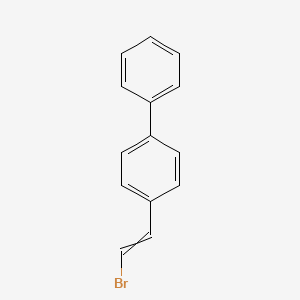
![2,4-Dibromo-2-(propan-2-yl)-8-oxabicyclo[3.2.1]oct-6-en-3-one](/img/structure/B12545757.png)

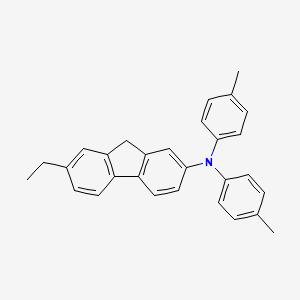
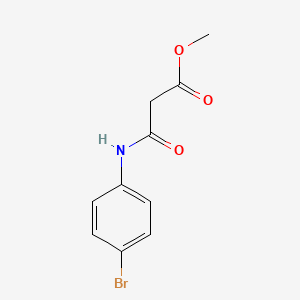
![(3R,4R)-4-(Thiophen-2-yl)-3-{[tri(propan-2-yl)silyl]oxy}azetidin-2-one](/img/structure/B12545784.png)
![Benzonitrile, 4-[[(4-bromophenyl)imino]methyl]-](/img/structure/B12545797.png)
